4-Iodo vs. 4-Bromo Reactivity in Suzuki Coupling
tert-Butyl 4-iodo-1H-indazole-1-carboxylate demonstrates markedly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to its 4-bromo analog (tert-butyl 4-bromo-1H-indazole-1-carboxylate, CAS 926922-37-4). Under identical Pd(PPh₃)₄-catalyzed conditions with arylboronic acids, the 4-iodo derivative achieves complete conversion within 2-4 hours at 80°C, whereas the 4-bromo analog requires extended reaction times (12-24 hours) or elevated temperatures (>100°C) to reach comparable conversion [1]. This reactivity differential arises from the lower bond dissociation energy of the C(sp²)-I bond (~65 kcal/mol) compared to the C(sp²)-Br bond (~80 kcal/mol), facilitating rate-determining oxidative addition to Pd(0) . The quantified difference in coupling yields under standardized conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 4h) is 82-88% for the 4-iodo derivative versus 45-55% for the 4-bromo analog when coupled with phenylboronic acid [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield with phenylboronic acid |
|---|---|
| Target Compound Data | 82-88% isolated yield |
| Comparator Or Baseline | tert-butyl 4-bromo-1H-indazole-1-carboxylate: 45-55% isolated yield |
| Quantified Difference | 1.5- to 1.8-fold higher yield for iodo derivative |
| Conditions | 1 mol% Pd(PPh₃)₄, K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 4 hours |
Why This Matters
Higher coupling yield reduces synthetic step count, purification burden, and material waste in multi-step medicinal chemistry campaigns.
- [1] El Kazzouli, S., Bouissane, L., & Khouili, M. (2005). Synthesis of 4-substituted and 3,4-disubstituted indazole derivatives by palladium-mediated cross-coupling reactions. Tetrahedron Letters, 46(36), 6163-6167. View Source
